molecular formula C10H13NO B177269 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one CAS No. 16236-70-7

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Cat. No.: B177269
CAS No.: 16236-70-7
M. Wt: 163.22 g/mol
InChI Key: DKNZOMYQYUQHSV-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 16236-70-7) is a versatile tetrahydroquinolinone scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology research. The tetrahydroquinoline core is a privileged structure in bioactive molecules, and the 4-methyl substitution on this scaffold contributes to its lipophilicity and interaction with biological targets. This compound has demonstrated direct relevance in antiproliferative research. Scientific studies have shown that structurally related tetrahydroquinoline derivatives exhibit potent activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for active analogues involves inducing mitochondrial membrane depolarization and generating cellular reactive oxygen species (ROS), leading to cancer cell death . Furthermore, the tetrahydroquinolinone scaffold has been investigated as a core structure in the design of PI3K inhibitors, which are important targets in the PI3K/AKT/mTOR signaling pathway for cancer therapy . Beyond oncology, this chemical scaffold shows promise in other research areas, including the development of anti-fibrosis agents. Analogous compounds have displayed significant inhibition of NIH3T3 fibroblast cell proliferation, suggesting potential applications in combating pathological fibrotic processes . Our product is supplied with high purity and is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for detailed protocols on handling and application in chemical synthesis and biological assays.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNZOMYQYUQHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302432
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16236-70-7
Record name 16236-70-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150957
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that contributes to its biological activity. Recent advancements in synthetic methodologies have enhanced the efficiency of producing tetrahydroquinolinones, including this compound. For instance, a one-pot synthesis involving Meldrum's acid and enaminones has shown promising yields and functionalization possibilities at the 4-position of the quinoline ring .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that derivatives of tetrahydroquinoline exhibit potent effects against Mycobacterium tuberculosis (M. tuberculosis), with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.2 mg/mL against multidrug-resistant strains . The structure-activity relationship (SAR) analysis suggests that specific substitutions enhance antimicrobial efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against colorectal cancer (CRC). A study showed that related tetrahydroquinolinones could inhibit CRC cell proliferation by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway . The antiproliferative effects were observed at micromolar concentrations, with significant suppression of colony formation in HCT-116 cells.

Compound IC50 (μM) Mechanism
This compound<50Induces oxidative stress
Related compound 20dMicromolarDisrupts cell survival balance

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of tetrahydroquinoline derivatives. Inhibitors targeting neuronal nitric oxide synthase (nNOS) have been synthesized from this scaffold. One study reported that a specific derivative fully reversed thermal hyperalgesia in a rat model at a dose of 30 mg/kg . This indicates potential applications in treating neurological disorders.

Case Study 1: Antimycobacterial Activity

A derivative of this compound was tested for its antimycobacterial properties. The study found that modifications on the phenyl side chains significantly influenced activity against M. tuberculosis. The optimal compound displayed an MIC of 3 mg/mL .

Case Study 2: Colorectal Cancer Inhibition

In vitro studies on colorectal cancer models demonstrated that certain tetrahydroquinolinones could inhibit cell migration and proliferation effectively. The mechanism involved the deregulation of proteins associated with cell growth and metastasis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and receptor interactions leading to various biological outcomes. For instance, it may inhibit enzymes involved in cancer cell proliferation and induce apoptosis through oxidative stress mechanisms.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives in inhibiting the growth of various cancer cell lines. For example:

  • Colorectal Cancer (CRC) : A series of tetrahydroquinolinone derivatives were synthesized and evaluated for their antiproliferative activity against human colon cancer cells (HCT-116). One notable compound exhibited significant inhibition of cell proliferation by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway. This suggests a promising avenue for developing new treatments for CRC based on these derivatives .
  • General Antiproliferative Activity : Research has shown that tetrahydroquinoline derivatives can display potent antiproliferative effects across multiple cancer types, including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29). The incorporation of specific substituents on the tetrahydroquinoline scaffold has been linked to enhanced biological activity .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antitubercular Activity : Studies have demonstrated that certain derivatives of this compound possess strong activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl side chain significantly influenced the potency against tuberculosis . For instance, specific substitutions led to a reduction in minimum inhibitory concentration (MIC), demonstrating enhanced efficacy compared to standard treatments .
  • Broad-Spectrum Antibacterial Activity : In vitro assays have assessed the antibacterial properties of synthesized compounds against various bacterial strains. Some derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Oxidative Stress Induction : The ability of certain derivatives to induce oxidative stress is a critical mechanism in their anticancer activity. This process disrupts cellular homeostasis and promotes apoptosis in cancer cells .
  • Target Interactions : Molecular docking studies have indicated that these compounds interact effectively with key proteins involved in cancer progression and microbial resistance. The binding affinity to specific active sites is crucial for their therapeutic efficacy .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound derivatives:

StudyCell Line/PathogenActivityKey Findings
CEM, HeLa, HT-29AnticancerSignificant antiproliferative effects observed; structure modifications enhance activity.
M. tuberculosisAntimicrobialSpecific phenyl substitutions improve MIC; SAR analysis reveals optimal structures for activity.
HCT-116AnticancerInduces oxidative stress via PI3K/AKT/mTOR pathway; potential lead compound for CRC treatment.

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituents, oxidation states, and ring systems. Below is a detailed analysis:

Structural Analogs with Substituent Variations
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Data
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one Hydroxy at position 4 C₉H₁₁NO₂ 165.19 Synthesis yield: 31% (MPLC purification); used in fused heterocycle synthesis .
5-Hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (6a) Hydroxy at position 5, phenyl at N1 C₁₅H₁₅NO₂ 241.29 Yield: 87%; mp: 218.5–220.0 °C; MS: m/z 241 (M⁺) .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Methyl at position 2, ketone at position 4 C₁₀H₁₃NO 163.22 Quantitative yield via iodine-mediated synthesis; δH (DMSO-d6): 2.29 (t, CH₂), 2.43 (s, CH₂) .

Key Observations :

  • Substituent Position: The position of the methyl or hydroxy group significantly impacts reactivity and biological activity.
  • Synthetic Accessibility : Methyl-substituted derivatives (e.g., 2-methyl) are synthesized in high yields (quantitative in some cases) compared to hydroxylated analogs (31–87% yields), reflecting the challenges of introducing polar groups .
Functional Group Modifications
Compound Name Functional Group Changes Biological Activity/Applications
5-Amino-1-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (9a) Amino at position 5, phenyl at N1 Antifibrotic activity (NIH3T3 cell assay) .
4-Methyl-5,6-dihydro-2H-pyran-2-one Lactone ring instead of quinolinone core Antifungal activity against Fusarium oxysporum .
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl derivatives (e.g., 4a) Quinazoline core with methyl and aryl groups Antimicrobial activity against Pseudomonas fluorescens and Staphylococcus aureus .

Key Observations :

  • Amino vs. Methyl Groups: The 5-amino derivative (9a) showed moderate antifibrotic activity (35% yield), suggesting that amino groups may enhance target engagement in cellular assays compared to methyl-substituted analogs .
  • Core Ring Modifications: Replacing the quinolinone core with a pyranone (e.g., 4-methyl-5,6-dihydro-2H-pyran-2-one) or quinazoline system alters bioactivity profiles, highlighting the importance of the nitrogen heterocycle in target specificity .
Spectroscopic and Physicochemical Comparisons
Compound Name ¹H NMR (δ, Key Signals) MS Data (m/z) Melting Point (°C)
This compound Not explicitly reported in evidence Molecular ion expected: m/z 163.11 (C₁₀H₁₃NO) Not reported
4-Hydroxy analog (C₉H₁₁NO₂) δ 3.59 (s, CH₃), 6.99–7.95 (aromatic H) m/z 165.19 Not reported
8i (5-hydroxyimino derivative) δ 2.495–2.544 (m, CH₂), 10.887 (OH) m/z 284 (M⁺) 112.9–113.2

Key Observations :

  • Methyl vs. Hydroxy Signals : Methyl groups in 4-methyl derivatives typically appear as singlets (δ ~2.43), whereas hydroxy groups produce broad signals (δ ~10.8) or exchangeable protons .
  • Mass Spectrometry: Hydroxy and amino analogs exhibit higher molecular weights (e.g., m/z 241–284) compared to methyl-substituted derivatives (m/z ~163) .

Preparation Methods

Oxidation to N-Oxides

Controlled oxidation of the tetrahydroquinoline core with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives. These intermediates undergo disproportionation under acidic conditions to yield 8-acetoxy or 8-hydroxy derivatives. For example, oxidation of This compound with mCPBA in dichloromethane produces the N-oxide, which rearranges to 8-acetoxy-4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one upon treatment with acetic anhydride.

Reductive Amination

Reduction of oxime intermediates provides access to amino derivatives. In a patented route, 4-methyl-8-oximino-5,6,7,8-tetrahydroquinoline is reduced using hydrogen gas over a Raney nickel catalyst, yielding 8-amino-4-methyl-5,6,7,8-tetrahydroquinoline with 85% efficiency. This method is critical for generating pharmacologically active analogs.

Advanced Catalytic Methods

Recent advancements employ transition-metal catalysis for C–H activation. Palladium-catalyzed coupling reactions enable direct functionalization of the tetrahydroquinolinone core. For instance, Suzuki-Miyaura coupling of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline with arylboronic acids introduces aryl groups at the 8-position, though yields vary widely (30–65%) depending on steric hindrance.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)AdvantagesLimitations
CyclocondensationNH₄OAc, H₂SO₄50–60Simple setup, scalableModerate yields
Chlorination/AlkylationPhP(O)Cl₂, Ag₂CO₃40–75Versatile intermediatesToxic reagents
Reductive AminationH₂, Raney Ni70–85High efficiencyRequires high-pressure conditions
Catalytic CouplingPd(PPh₃)₄, Arylboronic acids30–65Direct functionalizationSensitivity to steric effects

Mechanistic Insights and Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation steps but may complicate purification.

  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in coupling reactions.

  • Temperature Control : Exothermic reactions (e.g., chlorination) require gradual heating to avoid side-product formation .

Q & A

Q. What are the established synthetic methodologies for preparing 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via condensation reactions. A "one-pot" method involves reacting acyl/aroyl Meldrum’s acid derivatives with enaminones, followed by intramolecular cyclization (yields: 20–37%) . Alternative routes include reductions (e.g., LiAlH₄ in THF) and subsequent functionalization (e.g., SOCl₂ treatment), achieving yields up to 73.7% . Key variables affecting yield include:
  • Reactant ratios : Stoichiometric imbalances can lead to byproducts.
  • Catalysts : Acidic or basic conditions influence cyclization efficiency.
  • Temperature : Elevated temperatures may improve reaction rates but risk decomposition.

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of tetrahydroquinolone derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and ring saturation. For example, compound 18 shows distinct δ 8.13 ppm (aromatic protons) and δ 2.28 ppm (methyl groups) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles . ORTEP-III visualizes thermal ellipsoids and molecular geometry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
  • PPE : Wear nitrile gloves and safety goggles.
  • Emergency Measures : For skin contact, wash thoroughly and consult a physician; provide safety data sheets (SDS) .

Advanced Research Questions

Q. What strategies can optimize low-yielding reactions in tetrahydroquinolone synthesis?

  • Methodological Answer :
  • Parallel Screening : Test solvent systems (e.g., THF vs. DCM) and catalysts (e.g., p-TsOH) to improve cyclization .
  • Microwave Assistance : Reduce reaction time and enhance yield for thermally sensitive intermediates.
  • Purification : Use flash chromatography or recrystallization to isolate pure products from complex mixtures .

Q. How is X-ray crystallography with SHELX software applied to resolve structural ambiguities in tetrahydroquinolone derivatives?

  • Methodological Answer :
  • Data Refinement : SHELXL refines atomic coordinates against high-resolution data, addressing disorder in flexible rings .
  • Twinned Data : SHELXD handles twinning via dual-space algorithms, critical for non-merohedral twins .
  • Validation : R-factor convergence (<5%) and electron density maps (e.g., omit maps) confirm accuracy .

Q. What methodological considerations are critical when designing biological activity assays for tetrahydroquinolone derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test compounds at multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values .
  • Target Selectivity : Use kinase panels or receptor-binding assays to assess specificity.
  • Cell-Based Assays : Prioritize derivatives with >50% inhibition in preliminary screens (e.g., compound 46: 56.6% yield, notable bioactivity) .

Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?

  • Methodological Answer :
  • Reaction Replication : Standardize conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Structural Analogues : Synthesize derivatives to isolate activity-contributing moieties (e.g., nitro vs. amine groups) .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding, enzymatic assays for inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

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